Methyl 4-chloro-2-methylbut-2-enoate can be synthesized using several methods, with one common approach being the esterification of 4-chloro-2-methylbut-2-en-1-ol with methanol in the presence of an acid catalyst. This method typically involves the following steps:
In industrial settings, continuous flow reactors may be used to optimize mixing and heat transfer during the synthesis process. Reaction conditions are carefully controlled to maximize yield and minimize by-products. Techniques such as distillation or chromatography are employed for product isolation.
Methyl 4-chloro-2-methylbut-2-enoate features a molecular structure that includes:
The InChI representation of this compound is InChI=1S/C6H9ClO2/c1-5(3-4-7)6(8)9-2/h3H,4H2,1-2H3
, which provides insight into its connectivity and stereochemistry.
Property | Value |
---|---|
Molecular Formula | C₆H₉ClO₂ |
Molecular Weight | 148.59 g/mol |
InChI Key | LTZAWBBRKABPAL-UHFFFAOYSA-N |
Methyl 4-chloro-2-methylbut-2-enoate participates in various chemical reactions:
These reactions highlight its utility in synthetic organic chemistry.
The mechanism of action for methyl 4-chloro-2-methylbut-2-enoate primarily involves its reactivity as an α,β-unsaturated ester:
This reactivity underpins its applications in various chemical transformations .
Methyl 4-chloro-2-methylbut-2-enoate exhibits distinct physical and chemical properties that are important for its applications:
Property | Value |
---|---|
Appearance | Colorless liquid |
Boiling Point | Approximately 130 °C |
Density | Approximately 1 g/cm³ |
Solubility | Soluble in organic solvents |
These properties influence its behavior in chemical reactions and applications in synthesis.
Methyl 4-chloro-2-methylbut-2-enoate has several scientific applications:
Methyl 4-chloro-2-methylbut-2-enoate (CAS: 56905-07-8) emerged as a structurally significant α,β-unsaturated ester during late 20th-century studies on halogenated crotonate derivatives. Initially reported under varied naming conventions, its systematic IUPAC designation evolved from methyl 4-chloro-2-methylbut-2-enoate to the stereospecific methyl (2E)-4-chloro-2-methylbut-2-enoate, reflecting the compound’s definitive (E)-configuration at the C2–C3 double bond [1] [6]. Registry numbers include ChemSpider ID 13089789 and MDL MFCD11502535, resolving early ambiguities from synonyms like 2-methyl-4-chloro-2-butenoic acid methyl ester [1] [4].
This compound belongs to the electrophilic α,β-unsaturated ester subclass characterized by:
Its molecular architecture (C₆H₉ClO₂, MW 148.59 g/mol) enables distinct reactivity patterns compared to non-halogenated analogs like methyl crotonate [4] [6].
The molecule serves as a versatile C₅-building block due to:
Table 1: Core Identifiers of Methyl 4-chloro-2-methylbut-2-enoate
Property | Value/Descriptor |
---|---|
CAS Registry Number | 56905-07-8 |
IUPAC Name | methyl (2E)-4-chloro-2-methylbut-2-enoate |
Molecular Formula | C₆H₉ClO₂ |
Exact Mass | 148.02911 g/mol |
SMILES | C/C(=C\CCl)/C(=O)OC |
InChIKey | LTZAWBBRKABPAL-HWKANZROSA-N |
Unresolved aspects include:
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2